1,3-Cyclopentanedione

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Procure 1,3-Cyclopentanedione for its unmatched divergent regioselectivity in heterocycle synthesis, enabling exclusive pyran-ring formation (93% yield) over furan products. Its strained five-membered ring enforces a distinct enolate orientation and pKa (8.94) fundamentally different from 1,3-cyclohexanedione or 2,4-thiazolidinedione, preventing synthetic failure in bioisostere programs. Leverage its high water solubility (5.5 g/100 g H₂O) for greener aqueous processes. Ensure your Ru-catalyzed couplings and drug discovery scaffolds deliver true cyclopenta[b]pyran cores. Order now for guaranteed ≥98% purity and ambient shipping.

Molecular Formula C5H6O2
Molecular Weight 98.10 g/mol
CAS No. 3859-41-4
Cat. No. B128120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclopentanedione
CAS3859-41-4
Synonyms1,3-Cyclopentadione;  NSC 364015
Molecular FormulaC5H6O2
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1=O
InChIInChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-3H2
InChIKeyLOGSONSNCYTHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Cyclopentanedione (CAS 3859-41-4): Procurement-Grade Cyclic β-Diketone for Regioselective Heterocycle Synthesis and Carboxylic Acid Bioisosterism


1,3-Cyclopentanedione (CAS 3859-41-4) is a five-membered cyclic β-diketone existing predominantly in the enol tautomeric form, as confirmed by X-ray crystallography [1]. With a molecular weight of 98.10 g/mol, a melting point of 149–151 °C, and predicted pKa of 8.94 ± 0.20, this compound exhibits very high water solubility and is supplied as a white to brown crystalline powder [2]. Its strained five-membered ring imparts a unique electronic and conformational profile that fundamentally distinguishes its synthetic behavior from its six-membered counterpart, 1,3-cyclohexanedione, enabling divergent regioselectivity in heterocycle-forming reactions and establishing it as a privileged scaffold for carboxylic acid bioisostere applications in drug discovery [3].

Why 1,3-Cyclopentanedione Cannot Be Replaced by 1,3-Cyclohexanedione or 2,4-Thiazolidinedione in Critical Applications


Generic substitution of 1,3-cyclopentanedione with in-class diketones like 1,3-cyclohexanedione, or with alternative acidic heterocycles such as 2,4-thiazolidinedione, introduces substantial risk of synthetic failure and altered biological activity. The five-membered ring imposes a constrained geometry that enforces a distinct enolate orientation, directly impacting both the C/O alkylation ratio and the regiochemical outcome of cyclization reactions—effects that cannot be replicated by the more flexible six-membered analog [1]. Furthermore, the predicted pKa of 8.94 fundamentally differs from that of 2,4-thiazolidinedione (pKa ~6.50) [2], meaning ionization states under physiological or aqueous reaction conditions are not interchangeable, thereby altering solubility, reactivity, and target engagement in bioisostere applications [3].

Procurement-Critical Quantitative Differentiation: 1,3-Cyclopentanedione vs. 1,3-Cyclohexanedione and 2,4-Thiazolidinedione


Divergent Heterocycle Formation: Exclusive Pyran-Ring Synthesis with 1,3-Cyclopentanedione

Under identical Ru(II)/TFA-catalyzed coupling conditions with secondary propargylic alcohols, 1,3-cyclopentanedione and 1,3-cyclohexanedione diverge entirely in reaction pathway and product class. 1,3-Cyclopentanedione directs the reaction toward pyran-ring formation, yielding 6,7-dihydro-4H-cyclopenta[b]pyran-5-ones with 93% efficiency in the representative example [1]. In contrast, 1,3-cyclohexanedione follows a furan-ring formation pathway, producing 6,7-dihydro-5H-benzofuran-4-ones [1].

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Reduced Nucleophilic and Electrophilic Reactivity of 2-Methyl Derivatives

Comparative reactivity studies on the 2-methyl derivatives demonstrate that 2-methyl-1,3-cyclopentanedione is significantly less reactive toward both nucleophilic and electrophilic reagents than its cyclohexanedione analog [1]. This differential reactivity arises from the enhanced stability of the enolate system in the five-membered ring and directly impacts the feasibility of subsequent derivatization steps.

Reaction Kinetics Electrophilic Substitution Nucleophilic Addition

Predicted pKa of 8.94 Enables Carboxylic Acid Bioisosterism

The predicted pKa of 1,3-cyclopentanedione is 8.94 ± 0.20 [1], placing it in a range suitable for mimicking the ionization behavior of carboxylic acids under physiological conditions. In contrast, the commonly used alternative acidic heterocycle 2,4-thiazolidinedione has a pKa of 6.50 ± 0.10 [2]. This ~2.4 log unit difference represents an approximately 250-fold difference in acid dissociation constant, meaning the two scaffolds exhibit substantially different ionization states at physiological pH (~7.4).

Medicinal Chemistry Bioisosteres pKa

Superior Aqueous Solubility for Formulation and Aqueous-Phase Reactions

1,3-Cyclopentanedione exhibits exceptionally high water solubility, described as 'very soluble in water' across multiple authoritative databases [1], with one source reporting a quantitative solubility of 5.5 g per 100 g H₂O [2]. This contrasts sharply with 1,3-cyclohexanedione, which is reported as only 'slightly soluble' in water, and with many substituted cyclopentanedione derivatives that require organic co-solvents for dissolution.

Formulation Science Process Chemistry Solubility

Nanomolar Potency Retention in Thromboxane A₂ Receptor Antagonist Bioisostere Replacement

The cyclopentane-1,3-dione moiety has been validated as a carboxylic acid bioisostere in the design of thromboxane A₂ prostanoid (TP) receptor antagonists. Replacement of the carboxylic acid group with substituted cyclopentane-1,3-dione units yielded derivatives exhibiting nanomolar IC₅₀ and Kd values comparable to or exceeding those of the parent carboxylic acid compounds [1][2]. Some analogs were considerably more active than the carboxylic acid parents [2].

Medicinal Chemistry GPCR Antagonists Bioisosteres

High-Value Application Scenarios for 1,3-Cyclopentanedione Based on Quantitative Differentiation Evidence


Regioselective Synthesis of Cyclopenta[b]pyran Scaffolds

Procure 1,3-cyclopentanedione for the Ru-catalyzed coupling with propargylic alcohols to achieve exclusive pyran-ring formation with 93% yield [1]. This reaction is a direct application of the divergent regioselectivity documented in Section 3, Evidence Item 1. Substituting 1,3-cyclohexanedione will yield furan products instead, which may be unsuitable for projects requiring the cyclopenta[b]pyran core found in certain natural products and bioactive molecules.

Medicinal Chemistry: Carboxylic Acid Bioisostere Replacement

Use 1,3-cyclopentanedione as a starting material or core scaffold for the design of carboxylic acid bioisosteres in drug discovery programs [2][3]. The documented nanomolar potency retention in TP receptor antagonists (Section 3, Evidence Item 5) validates this approach. The pKa of 8.94 (Section 3, Evidence Item 3) provides a distinct ionization profile compared to thiazolidinedione-based bioisosteres, enabling fine-tuning of ADME properties.

Aqueous-Phase Organic Synthesis and Process Chemistry

Leverage the high water solubility (5.5 g/100 g H₂O) [4] to conduct reactions in aqueous media or to simplify workup procedures. This solubility advantage over 1,3-cyclohexanedione (Section 3, Evidence Item 4) reduces solvent consumption, facilitates greener chemistry workflows, and enables aqueous extraction for purification, lowering process costs and environmental impact.

Synthesis of 2-Methyl Derivatives Requiring Controlled Reactivity

When synthesizing 2-methyl-1,3-cyclopentanedione derivatives, account for the reduced reactivity toward nucleophiles and electrophiles compared to the cyclohexanedione analog [5]. This property, documented in Section 3, Evidence Item 2, may necessitate longer reaction times, higher temperatures, or alternative reagents but also offers the advantage of improved selectivity in multi-step sequences where the cyclohexanedione system would yield overreaction.

Technical Documentation Hub

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